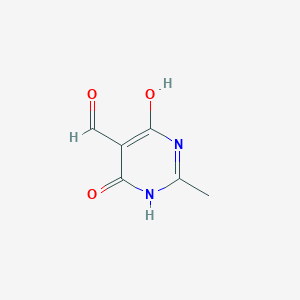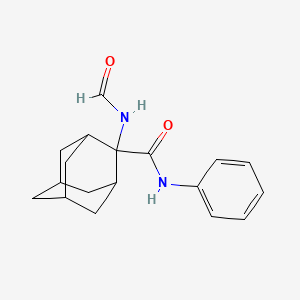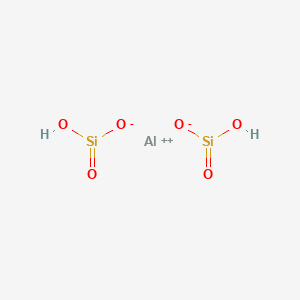
Titanium46
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium-46 is a stable isotope of titanium, a transition metal with the atomic number 22. It is one of the five naturally occurring isotopes of titanium, comprising approximately 8.25% of natural titanium . Titanium-46 is known for its high strength-to-weight ratio, excellent corrosion resistance, and biocompatibility, making it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Titanium-46 can be produced through the reduction of titanium tetrachloride with magnesium in the Kroll process. This involves the following steps:
Chlorination: Titanium dioxide (rutile) is reacted with chlorine gas to form titanium tetrachloride.
Reduction: Titanium tetrachloride is then reduced with magnesium at high temperatures (around 800-850°C) in an inert atmosphere to produce titanium sponge.
Purification: The titanium sponge is purified by vacuum distillation to remove impurities.
Industrial Production Methods: The industrial production of titanium-46 follows similar steps as the Kroll process but on a larger scale. The titanium sponge produced is melted in a vacuum arc furnace to form ingots, which are then processed into various shapes and sizes for industrial use .
Types of Reactions:
- Titanium-46 reacts with oxygen to form titanium dioxide (TiO₂), a white solid used in various applications.
Oxidation: Ti+O2→TiO2
Titanium-46 can be reduced by hydrogen to form titanium hydride.Reduction: Ti+H2→TiH2
Titanium-46 reacts with halogens to form titanium halides.Substitution: Ti+2Cl2→TiCl4
Common Reagents and Conditions:
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Typically performed at high temperatures in the presence of hydrogen gas.
Substitution: Requires halogens (e.g., chlorine, fluorine) and elevated temperatures
Major Products:
- Titanium dioxide (TiO₂)
- Titanium hydride (TiH₂)
- Titanium tetrachloride (TiCl₄)
Wissenschaftliche Forschungsanwendungen
Titanium-46 has a wide range of applications in various fields:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Utilized in the development of biocompatible implants and prosthetics due to its excellent corrosion resistance and biocompatibility.
Medicine: Employed in medical devices and implants, such as dental implants and joint replacements.
Industry: Used in aerospace, automotive, and marine industries for its high strength-to-weight ratio and resistance to corrosion .
Wirkmechanismus
The mechanism by which titanium-46 exerts its effects is primarily through its chemical reactivity and physical properties. In catalysis, titanium-46 can facilitate various chemical reactions by providing active sites for reactants to interact. In biological applications, its biocompatibility and resistance to corrosion make it suitable for long-term implantation in the human body .
Vergleich Mit ähnlichen Verbindungen
- Titanium-47
- Titanium-48
- Titanium-49
- Titanium-50
Comparison: Titanium-46 is unique among its isotopes due to its specific abundance and stability. While all titanium isotopes share similar chemical properties, the slight differences in their atomic masses can influence their behavior in certain applications. For example, titanium-48 is the most abundant isotope and is often used in industrial applications, whereas titanium-46 is preferred in scientific research due to its stability and specific isotopic properties .
Eigenschaften
CAS-Nummer |
14304-89-3 |
|---|---|
Molekularformel |
C11H21NO4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






